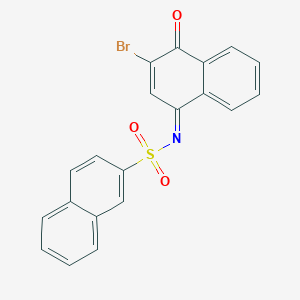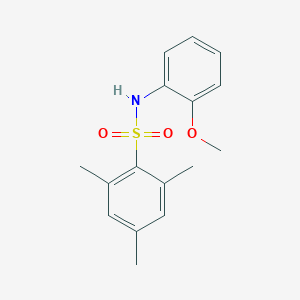
2,3,4,5,6-Pentakis(benzyloxy)cyclohexanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,4,5,6-Pentakis(benzyloxy)cyclohexanol is a chemical compound used in scientific research. It is also known as PBCH and is a white crystalline powder. PBCH has been synthesized using different methods, and its mechanism of action and physiological effects have been studied extensively.
Mecanismo De Acción
PBCH acts as a chiral auxiliary by controlling the stereochemistry of organic reactions. It also acts as a ligand by coordinating with metal ions to form catalysts. The mechanism of action of PBCH in disease treatment is still being studied, but it is believed to involve the modulation of certain signaling pathways.
Biochemical and Physiological Effects:
PBCH has been shown to have low toxicity and is generally well-tolerated in lab experiments. It has been found to have anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of certain diseases. PBCH has also been shown to inhibit the growth of cancer cells in vitro.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using PBCH in lab experiments is its ability to control the stereochemistry of organic reactions. It is also relatively easy to synthesize and has low toxicity. However, one limitation is its high cost, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of PBCH. One area of research is the development of new synthetic methods for PBCH. Another area of research is the investigation of its potential use in the treatment of other diseases, such as Parkinson's disease. Additionally, the development of new catalysts using PBCH as a ligand is an area of interest for researchers.
Métodos De Síntesis
PBCH can be synthesized using different methods, including the reaction between cyclohexanone and benzyl alcohol in the presence of a catalyst. Another method involves the reaction between cyclohexanone and benzyl chloride in the presence of a base. Both methods result in the formation of PBCH as a white crystalline powder.
Aplicaciones Científicas De Investigación
PBCH is used in scientific research as a chiral auxiliary for the synthesis of various organic compounds. It is also used as a ligand for the preparation of catalysts used in organic synthesis. Additionally, PBCH has been studied for its potential use in the treatment of certain diseases, including cancer and Alzheimer's disease.
Propiedades
Fórmula molecular |
C41H42O6 |
|---|---|
Peso molecular |
630.8 g/mol |
Nombre IUPAC |
2,3,4,5,6-pentakis(phenylmethoxy)cyclohexan-1-ol |
InChI |
InChI=1S/C41H42O6/c42-36-37(43-26-31-16-6-1-7-17-31)39(45-28-33-20-10-3-11-21-33)41(47-30-35-24-14-5-15-25-35)40(46-29-34-22-12-4-13-23-34)38(36)44-27-32-18-8-2-9-19-32/h1-25,36-42H,26-30H2 |
Clave InChI |
PLKAJAVHVAUNLR-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)COC2C(C(C(C(C2OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)OCC6=CC=CC=C6)O |
SMILES canónico |
C1=CC=C(C=C1)COC2C(C(C(C(C2OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)OCC6=CC=CC=C6)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(1-naphthyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B281759.png)
![N-(3,4-dimethylphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B281763.png)
![N-(2,3-dimethylphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B281766.png)
![N-(4-iodo-3-methylphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B281767.png)
![N-(5-chloro-2-methylphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B281768.png)
![N-(4-iodophenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B281770.png)
![N-(4-fluorophenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B281771.png)
![N-(2-fluorophenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B281772.png)
![N-(2,4-dichlorophenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B281774.png)
![N-(3-bromophenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B281777.png)
![2-oxo-N-propyl-1H-benzo[cd]indole-6-sulfonamide](/img/structure/B281779.png)
![N-[1,1'-biphenyl]-4-yl-4-bromobenzenesulfonamide](/img/structure/B281784.png)
